

An In-depth Technical Guide to the Physical and Chemical Properties of Leontine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leontine*

Cat. No.: *B1674736*

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Abstract

Leontine, also known as (-)-Allomatrine, is a naturally occurring quinolizidine alkaloid belonging to the matrine-type class of compounds. These alkaloids, primarily isolated from plants of the Sophora genus, have garnered significant interest in the scientific community due to their diverse pharmacological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **leontine**. Due to the limited availability of specific experimental data for **leontine**, this guide leverages data from the closely related and well-studied parent compound, matrine, to provide a more complete profile. This document details experimental protocols for the characterization of such alkaloids and explores the signaling pathways potentially modulated by **leontine**, based on the known interactions of matrine. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties

The fundamental physical and chemical characteristics of **leontine** are summarized below. Where specific data for **leontine** is unavailable, data for the closely related alkaloid, matrine, is provided for reference and is duly noted.

Table 1: Physical and Chemical Properties of **Leontine** and Matrine

Property	Leontine ((-)-Allomatrine)	Matrine	Data Source
Molecular Formula	C ₁₅ H ₂₄ N ₂ O	C ₁₅ H ₂₄ N ₂ O	
Molecular Weight	248.36 g/mol	248.370 g/mol	
IUPAC Name	(1S,2S,9R,17S)-7,13-diazatetracyclo[7.7.1.0 ^{2,7} .0 ^{13,17}]heptadecan-6-one	(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.0 ^{2,7} .0 ^{13,17}]heptadecan-6-one	
CAS Number	6783-60-4	519-02-8	
Melting Point	Data not available	77 °C	
Solubility	Soluble in DMSO	Soluble in water, ethanol, and DMSO	
pKa	Data not available	Data not available	
Appearance	Bioactive chemical	White crystalline powder	

Experimental Protocols

This section outlines detailed methodologies for key experiments used in the characterization of matrine-type alkaloids like **leontine**.

Determination of Melting Point

A precise melting point is a crucial indicator of the purity of a crystalline compound. The capillary method is a standard technique for this determination.

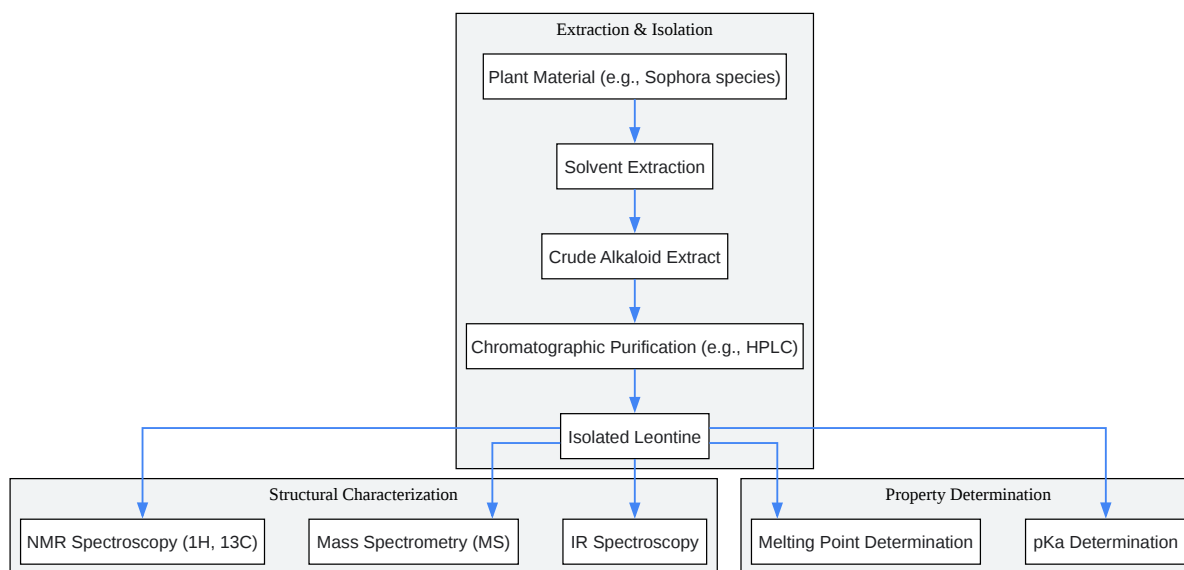
- Apparatus: Melting point apparatus, capillary tubes, thermometer.
- Procedure:
 - A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady rate of 1-2 °C per minute.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts are recorded as the melting point range. For a pure compound, this range is typically narrow (0.5-1 °C).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ^1H and ^{13}C NMR are essential for the structural characterization of alkaloids.

- Sample Preparation:
 - Approximately 5-10 mg of the alkaloid is dissolved in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
 - A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- Data Acquisition:
 - The spectrometer is tuned to the appropriate frequency for the nucleus being observed (^1H or ^{13}C).
 - A series of pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
 - For ^{13}C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum.
- Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The chemical shifts (δ), coupling constants (J), and integration values are then analyzed to determine the structure.



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Caption: General workflow for the extraction and characterization of **leontine**.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule.

- Sample Preparation:

- Solid (KBr Pellet): A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin, transparent disk.
- Solid (Nujol Mull): The sample is ground with a drop of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: An infrared beam is passed through the sample, and the absorbance of light at different wavenumbers is measured. A background spectrum is first recorded and subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum shows absorption bands corresponding to specific functional groups (e.g., C=O, N-H, C-H).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like liquid chromatography (LC-MS).
- Ionization: The sample molecules are ionized using a suitable technique, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.

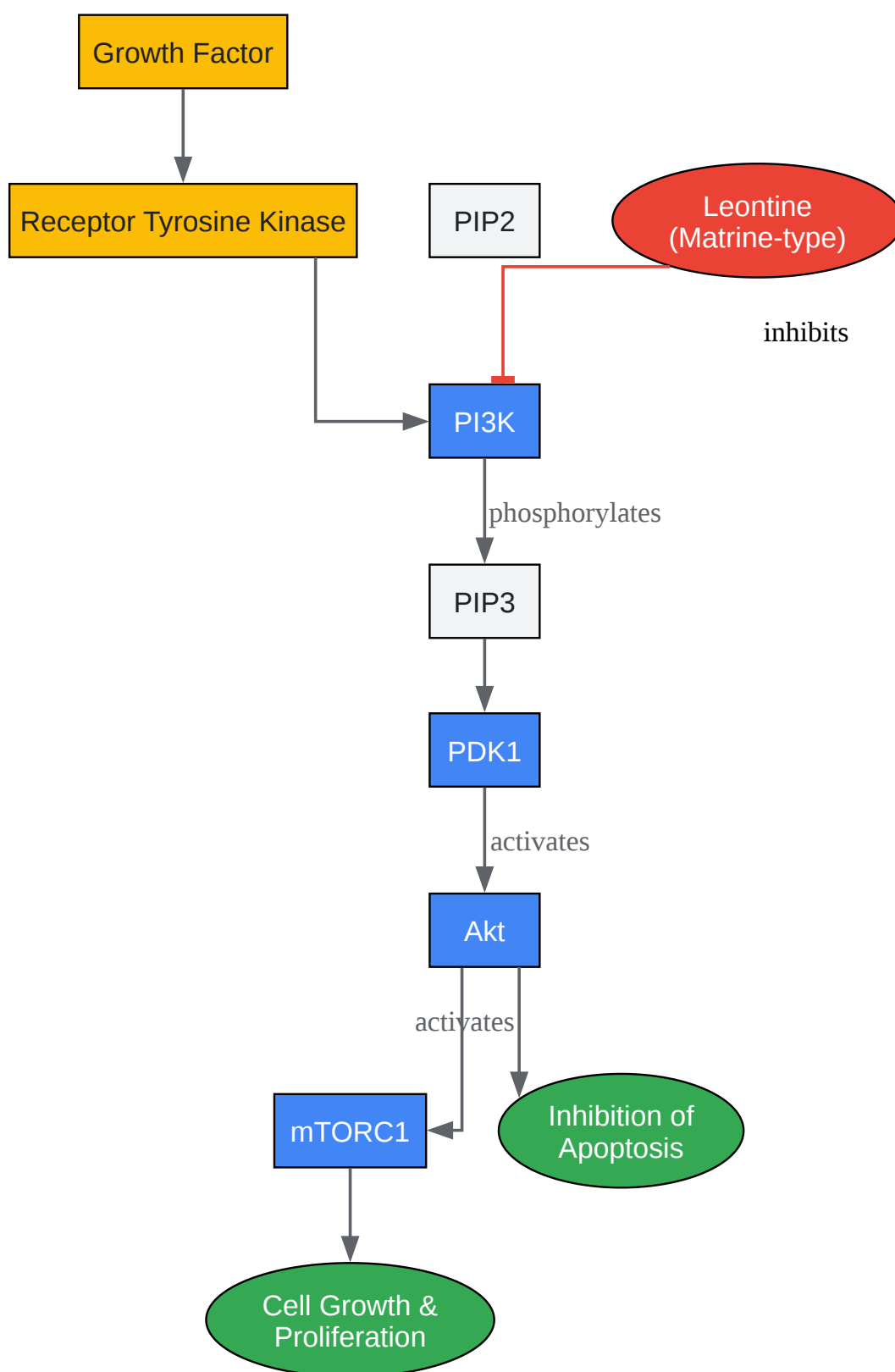
Signaling Pathway Interactions

While specific studies on the signaling pathways directly affected by **leontine** are limited, extensive research on the structurally similar alkaloid, matrine, provides valuable insights. Matrine has been shown to exert its pharmacological effects, including anti-inflammatory and

anti-cancer activities, by modulating key signaling pathways such as the PI3K/Akt and NF- κ B pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer. Matrine has been reported to inhibit the PI3K/Akt pathway, leading to apoptosis and cell cycle arrest in cancer cells.

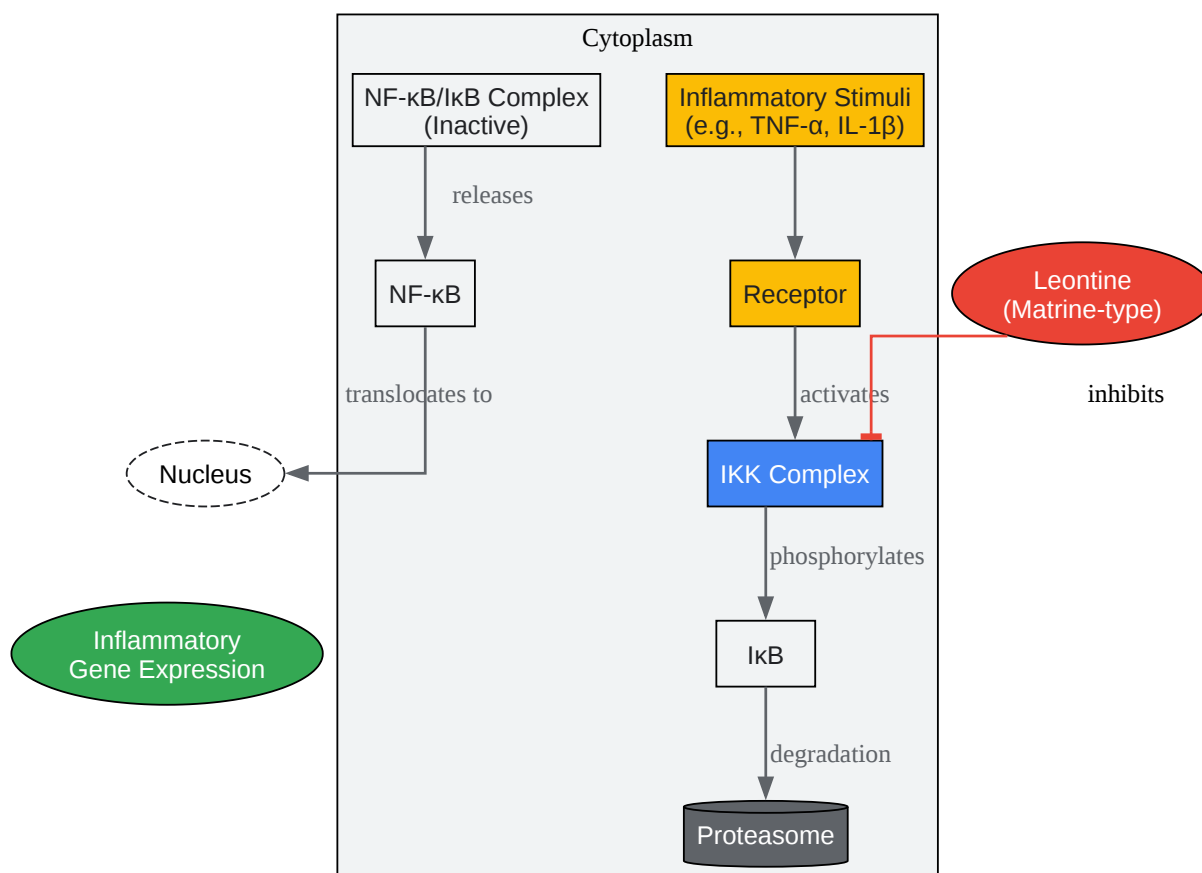


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Caption: Proposed inhibition of the PI3K/Akt pathway by **leontine**.

NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) signaling pathway plays a central role in regulating the immune and inflammatory responses. Chronic activation of this pathway is associated with inflammatory diseases and cancer. Matrine has been shown to suppress the activation of NF- κ B, thereby exerting its anti-inflammatory effects.



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Caption: Proposed inhibition of the NF- κ B pathway by **leontine**.

Conclusion

Leontine is a matrine-type alkaloid with a chemical profile that suggests significant potential for pharmacological applications. While specific experimental data for **leontine** remains limited, the extensive research on its parent compound, matrine, provides a strong foundation for predicting its physical, chemical, and biological properties. The experimental protocols detailed in this guide offer a standardized approach for the further characterization of **leontine** and other related alkaloids. The modulation of critical signaling pathways, such as PI3K/Akt and NF- κ B, by matrine suggests that **leontine** may also exhibit similar mechanisms of action, warranting further investigation for its therapeutic potential in a range of diseases. Future research should focus on obtaining specific quantitative data for **leontine** to build a more complete and independent profile of this promising natural product.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Leontine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1674736#physical-and-chemical-properties-of-leontine-compounds>]

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